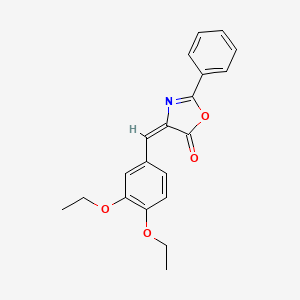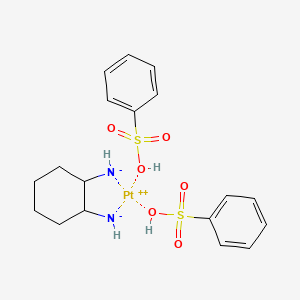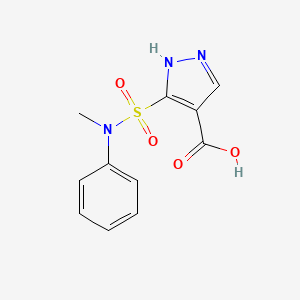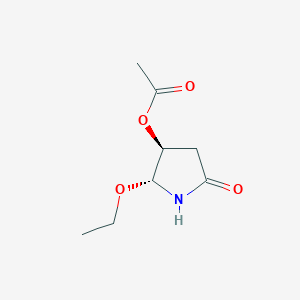
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an ethoxy group and an acetate group in its structure makes it a versatile intermediate for further chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.
Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions using ethyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of 2-ethoxy-5-hydroxypyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
科学研究应用
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
相似化合物的比较
Similar Compounds
2-Pyrone Derivatives: Compounds with similar cyclic structures but different functional groups.
Pyrrolidinone Derivatives: Compounds with variations in the substituents on the pyrrolidinone ring.
Uniqueness
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry and the presence of both ethoxy and acetate groups
属性
分子式 |
C8H13NO4 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC 名称 |
[(2R,3S)-2-ethoxy-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-8-6(13-5(2)10)4-7(11)9-8/h6,8H,3-4H2,1-2H3,(H,9,11)/t6-,8+/m0/s1 |
InChI 键 |
KDMLNAZBVGKWON-POYBYMJQSA-N |
手性 SMILES |
CCO[C@@H]1[C@H](CC(=O)N1)OC(=O)C |
规范 SMILES |
CCOC1C(CC(=O)N1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


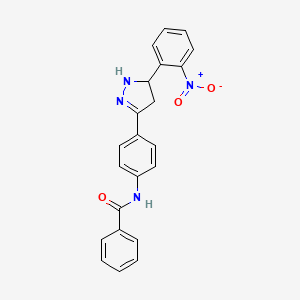

![(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
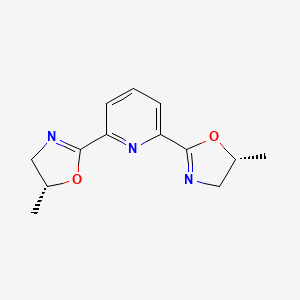
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
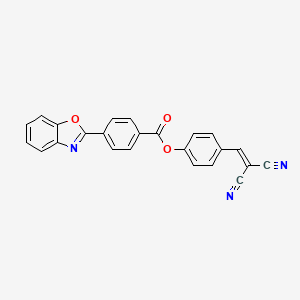

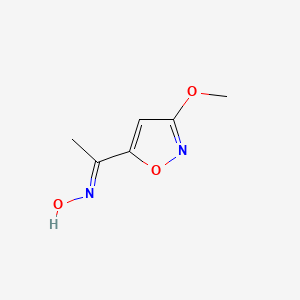
![3-Methylisoxazolo[5,4-b]pyridine-4,6-diol](/img/structure/B12881921.png)
